![molecular formula C18H35NO3 B14379222 4-[(2-Methyl-2-nonyl-1,3-dioxolan-4-YL)methyl]morpholine CAS No. 89857-79-4](/img/structure/B14379222.png)
4-[(2-Methyl-2-nonyl-1,3-dioxolan-4-YL)methyl]morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(2-Methyl-2-nonyl-1,3-dioxolan-4-YL)methyl]morpholine is a complex organic compound that features a morpholine ring attached to a dioxolane moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Methyl-2-nonyl-1,3-dioxolan-4-YL)methyl]morpholine typically involves the acetalization of aldehydes and ketalization of ketones with ethylene glycol . The reaction conditions often include the use of acid catalysts to facilitate the formation of the dioxolane ring. Industrial production methods may involve large-scale batch reactors where the reactants are mixed under controlled temperatures and pressures to ensure high yield and purity.
化学反应分析
Types of Reactions
4-[(2-Methyl-2-nonyl-1,3-dioxolan-4-YL)methyl]morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminium hydride for reduction, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.
科学研究应用
4-[(2-Methyl-2-nonyl-1,3-dioxolan-4-YL)methyl]morpholine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical pathways.
Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate.
Industry: It is used in the production of polymers and as a solvent in various industrial processes.
作用机制
The mechanism by which 4-[(2-Methyl-2-nonyl-1,3-dioxolan-4-YL)methyl]morpholine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The dioxolane moiety can form stable complexes with metal ions, while the morpholine ring can participate in hydrogen bonding and other interactions. These properties enable the compound to modulate biochemical pathways and influence various biological processes.
相似化合物的比较
Similar Compounds
2,2-Dimethyl-1,3-dioxolan-4-ylmethanol: Similar in structure but lacks the morpholine ring.
(2-Isobutyl-2-methyl-1,3-dioxolan-4-yl)methyl acrylate: Contains a dioxolane ring but has different substituents.
1,3-Dioxolane, 2-ethyl-4-methyl-: Another dioxolane derivative with different alkyl groups.
Uniqueness
4-[(2-Methyl-2-nonyl-1,3-dioxolan-4-YL)methyl]morpholine is unique due to the presence of both the morpholine ring and the dioxolane moiety, which confer distinct chemical and biological properties. This combination allows for versatile applications and interactions that are not observed in similar compounds.
属性
CAS 编号 |
89857-79-4 |
|---|---|
分子式 |
C18H35NO3 |
分子量 |
313.5 g/mol |
IUPAC 名称 |
4-[(2-methyl-2-nonyl-1,3-dioxolan-4-yl)methyl]morpholine |
InChI |
InChI=1S/C18H35NO3/c1-3-4-5-6-7-8-9-10-18(2)21-16-17(22-18)15-19-11-13-20-14-12-19/h17H,3-16H2,1-2H3 |
InChI 键 |
ATVCRKCUHOKTIZ-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCC1(OCC(O1)CN2CCOCC2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


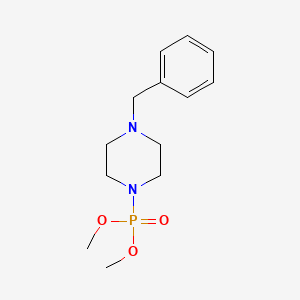
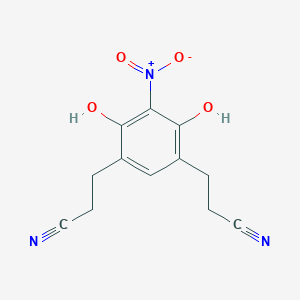
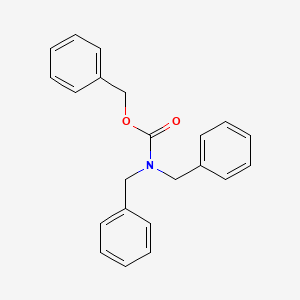
![N-Butyl-N'-(2,4-dimethylphenyl)-N-[(4-fluorophenyl)methyl]urea](/img/structure/B14379165.png)
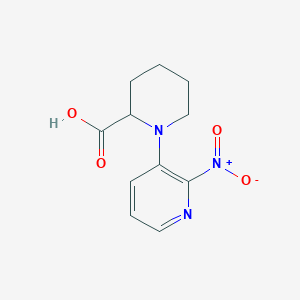
![2-[2-(Benzyloxy)phenyl]-4H-1-benzopyran](/img/structure/B14379173.png)

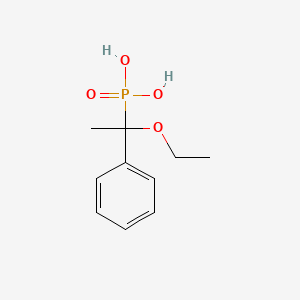
![1,2,3,4-Tetramethoxydibenzo[b,d]furan](/img/structure/B14379200.png)
![methyl 8-[(2S,3S)-1-(benzenesulfonyl)-3-octylaziridin-2-yl]octanoate](/img/structure/B14379208.png)
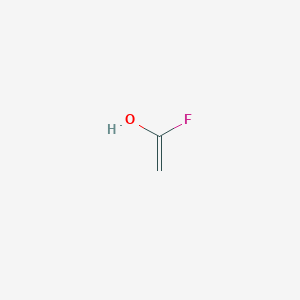
![3-[2,2,2-Trichloro-1-(1H-1,2,4-triazol-1-yl)ethyl]pentane-2,4-dione](/img/structure/B14379223.png)
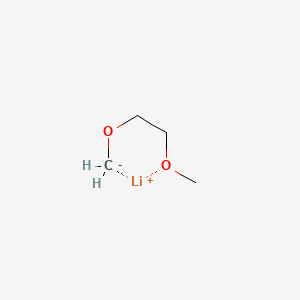
![2-[2-Oxo-2-(piperidin-1-yl)ethoxy]benzamide](/img/structure/B14379225.png)
